molecular formula C13H19NO2 B3052771 Tert-butyl 2-amino-2-phenylpropanoate CAS No. 4507-46-4

Tert-butyl 2-amino-2-phenylpropanoate

Cat. No.: B3052771
CAS No.: 4507-46-4
M. Wt: 221.29
InChI Key: SMFLSCJHGMOWSS-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-phenylpropanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-12(2,3)16-11(15)13(4,14)10-8-6-5-7-9-10/h5-9H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLSCJHGMOWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240208
Record name 1,1-Dimethylethyl α-amino-α-methylbenzeneacetate
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Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-46-4
Record name 1,1-Dimethylethyl α-amino-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4507-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl α-amino-α-methylbenzeneacetate
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URL https://comptox.epa.gov/dashboard/DTXSID301240208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance and Classification of α Quaternary Amino Acid Esters

α,α-Disubstituted α-amino acids, also known as α-quaternary amino acids, represent a class of non-proteinogenic amino acids characterized by the presence of two substituents on the α-carbon, in addition to the amino and carboxyl groups. This structural feature imparts significant conformational constraints on peptides and other molecules into which they are incorporated. Tert-butyl 2-amino-2-phenylpropanoate is a member of this class, with a methyl group and a phenyl group at its α-carbon.

The structural significance of these compounds is profound, as the α-quaternary center introduces considerable steric hindrance, which can influence the secondary structure of peptides, often promoting the formation of stable helical or turn conformations. chemrxiv.org This has made them valuable building blocks in the design of unnatural peptides with enhanced biological activity and stability against enzymatic degradation. rsc.org The synthesis of these complex stereogenic centers is a notable challenge in organic chemistry, driving the development of novel synthetic methodologies. researchgate.net

α-Quaternary amino acid esters can be classified based on the nature of the two substituents at the α-carbon. These can range from simple alkyl groups to more complex functionalized or aromatic moieties. The synthesis of this class of compounds has been approached through various methods, including the alkylation of amino acid derivatives, Michael additions, and aza-Friedel-Crafts reactions. nih.govchemrxiv.org

Table 1: Selected Synthetic Methods for α-Quaternary Amino Esters

Synthetic Method Description Key Features
Aza-Friedel-Crafts Alkylation An operationally simple alkylation that proceeds under ambient conditions with high efficiency and regioselectivity. chemrxiv.org Broad scope of arene nucleophiles; can be adapted for catalytic enantioselective versions. chemrxiv.org
Catalytic Michael Addition Involves the addition of an amino ester enolate to a Michael acceptor, catalyzed by a base. nih.gov Reactivity is influenced by the acidity of the α-C-H and the nature of the N-protecting group. nih.gov
Enantioselective Allylic Alkylation Utilizes a catalyst, such as a centrally chiral pyridoxal, for the asymmetric α-C allylic alkylation of N-unprotected amino esters. acs.org Produces a broad range of enantioenriched α-quaternary chiral glutamic acid esters with high yields and stereoselectivities. acs.org

| Radical-Based Procedures | Milder and more versatile methods that rely on radical chemistry for the synthesis and modification of amino acids. researchgate.net | Can be used to construct tetrasubstituted stereogenic centers. researchgate.net |

Role of the Tert Butyl Ester Group in Amino Acid Protection Strategies in Organic Synthesis

In the multistep process of peptide synthesis, it is crucial to temporarily mask reactive functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups." The tert-butyl (tBu) group is a widely used protecting group for the carboxylic acid moiety of amino acids, as well as for the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine. iris-biotech.depeptide.com

The tert-butyl ester in Tert-butyl 2-amino-2-phenylpropanoate serves to protect the carboxyl group during chemical transformations, particularly in peptide synthesis. Its primary role is to prevent the carboxyl group from reacting while the amino group is involved in peptide bond formation.

The popularity of the tBu group stems from its chemical stability under a variety of reaction conditions, including the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the α-amino group in solid-phase peptide synthesis (SPPS). iris-biotech.delibretexts.org The combination of Fmoc for the N-terminus and tBu-based groups for side chains and the C-terminus forms the basis of the most common orthogonal protection strategy in modern SPPS. iris-biotech.de The bulky nature of the tert-butyl group also provides steric hindrance that can prevent certain side reactions.

Deprotection, or the removal of the tBu group, is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). iris-biotech.depeptide.com This cleavage is often performed at the end of the synthesis, frequently at the same time the completed peptide is cleaved from the solid-phase resin. iris-biotech.de

Table 2: Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Functional Group Protected Cleavage Conditions
tert-Butoxycarbonyl Boc α-Amino Strong acid (e.g., TFA) libretexts.orgcreative-peptides.com
9-Fluorenylmethyloxycarbonyl Fmoc α-Amino Mild base (e.g., piperidine) iris-biotech.decreative-peptides.com
tert-Butyl tBu Carboxyl (side chain & C-terminus) Strong acid (e.g., TFA) iris-biotech.de
Benzyl Bzl Carboxyl, Hydroxyl (side chain) Catalytic hydrogenolysis, strong acid peptide.comlibretexts.org

Overview of Research Trajectories for Tert Butyl 2 Amino 2 Phenylpropanoate and Its Structural Analogs

Direct Esterification Strategies from Carboxylic Acid Precursors

The direct esterification of the parent carboxylic acid, 2-amino-2-phenylpropanoic acid, with tert-butanol (B103910) presents a straightforward approach to obtaining the desired tert-butyl ester. However, this method often requires specific catalysts and conditions to overcome the steric hindrance of the tertiary alcohol and the low nucleophilicity of the carboxylic acid. thieme.de

Commonly, strong acid catalysts such as sulfuric acid or perchloric acid are employed in conjunction with a suitable solvent. rsc.org For instance, a general method involves suspending the amino acid in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent, in the presence of a strong acid like perchloric acid. rsc.org

A more recent and safer alternative involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate. organic-chemistry.org This method has been shown to be highly efficient for the direct tert-butylation of various free amino acids, proceeding quickly and in good yields. organic-chemistry.orgnii.ac.jp The Tf₂NH not only acts as a strong acid catalyst but also forms a salt with the amino group, which can increase the solubility of the amino acid in the organic solvent. thieme-connect.com

Catalyst/ReagentSolventKey FeaturesReference
Perchloric acid (HClO₄)tert-Butyl acetateCommonly used but potentially hazardous. rsc.org
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)tert-Butyl acetateSimple, safe, fast, and high-yielding alternative. organic-chemistry.orgnii.ac.jp
Boron trifluoride diethyl etherate (BF₃·OEt₂)DioxaneUsed with protected amino acids and tert-butanol. researchgate.net
Sulfuric Acid (H₂SO₄)Dioxane/IsobuteneTraditional method for tert-butyl ester formation. thieme.deresearchgate.net

Multicomponent Reactions and Advanced Synthetic Pathways

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like α,α-disubstituted amino esters in a single step from three or more starting materials. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently described, analogous systems can be constructed using this strategy. For example, a three-component synthesis of γ-amino esters with α-quaternary carbon centers has been developed via NHC/photoredox dual catalysis. nih.gov

Advanced synthetic pathways often focus on the construction of the α,α-disubstituted amino acid core, which can then be esterified. One such approach is the Strecker synthesis, which can be adapted for α,α-disubstituted amino acids. researchgate.net

Enantioselective Synthesis Approaches for Chiral Analogs

The creation of chiral α,α-disubstituted amino acids is of significant interest. researchgate.net Enantioselective synthesis of these compounds can be achieved through various methods, including the use of chiral catalysts. One notable approach is the direct catalytic asymmetric addition of a nucleophile to an α-iminoester. rsc.orgrsc.org For instance, the enantioselective addition of acetonitrile to α-iminoesters bearing an N-thiophosphinoyl group, catalyzed by chiral N-heterocyclic carbene complexes of iridium, can produce enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.orgrsc.org

Another strategy involves the enantioselective alkylation of alanine-derived imines using a phase-transfer catalyst. This method has been successfully applied to the synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. researchgate.net

MethodCatalyst/ReagentProduct TypeReference
Asymmetric addition to α-iminoestersChiral N-heterocyclic carbene-Iridium complexEnantioenriched α,α-disubstituted α-amino acid derivatives rsc.orgrsc.org
Enantioselective alkylationChiral phase-transfer catalyst (e.g., N-anthracenylmethyl dihydrocinchonidinium bromide)Enantioenriched α,α-dialkyl-α-amino acid esters researchgate.net
Enzymatic ResolutionLipaseEnantiomerically pure α,α-disubstituted phenethylamine (B48288) derivatives nih.gov

Transesterification and Aminolysis Protocols for Derivatives

Transesterification provides a mild method for converting one ester into another. For instance, simple esters can be converted to tert-butyl esters under specific catalytic conditions. acs.org Borane-catalyzed transesterification of tert-butyl esters with α-aryl α-diazoesters has also been reported, highlighting the versatility of this approach for creating diverse ester derivatives. rsc.org

Aminolysis, the reaction of an ester with an amine, can be used to synthesize amides from this compound. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com While the alkoxy group of an ester is a poor leaving group, the reaction can be driven to completion, especially with primary or secondary amines, to yield the corresponding amide derivatives. chemistrysteps.com

Application of Specific Activating Reagents in Tert-butylation

The formation of tert-butyl esters often requires the activation of the carboxylic acid. Besides strong acids, other specific reagents can facilitate this transformation. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like Mg(ClO₄)₂ can be used for the tert-butylation of alcohols and can be adapted for carboxylic acids. organic-chemistry.org

Another effective tert-butylating reagent is tert-butyl 2,2,2-trichloroacetimidate, which, in the presence of a catalytic amount of boron trifluoride etherate, can efficiently produce tert-butyl esters. researchgate.netresearchgate.net Additionally, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) has been developed as a stable, solid reagent for the acid-catalyzed tert-butylation of carboxylic acids. researchgate.netresearchgate.net

Activating ReagentCatalystKey FeaturesReference
Di-tert-butyl dicarbonate (Boc₂O)Mg(ClO₄)₂Mild conditions, general applicability. organic-chemistry.org
tert-Butyl 2,2,2-trichloroacetimidateBoron trifluoride etherateEfficient reagent for tert-butylation. researchgate.netresearchgate.net
2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu)Acid catalystAir-stable solid reagent. researchgate.netresearchgate.net
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)None (acts as catalyst)Highly effective for free amino acids. organic-chemistry.orgorganic-chemistry.org

Considerations for Process Optimization and Scalability in Related Systems

For the large-scale synthesis of amino acid esters, process optimization is crucial. Key parameters to consider include reaction time, temperature, catalyst loading, and substrate concentration. google.comresearchgate.net For instance, in the esterification of amino acids with methanol, refluxing the reaction mixture and carefully controlling the concentration by removing water can significantly improve yields. google.com

The choice of reagents and solvents also plays a significant role in scalability and safety. The use of less hazardous reagents, such as replacing perchloric acid with Tf₂NH, is a key consideration for industrial applications. organic-chemistry.org Furthermore, developing continuous-flow processes can offer advantages in terms of safety, efficiency, and scalability for the synthesis of amino acid esters. mdpi.com

Transformations Involving the Amino Group

The primary amino group is a nucleophilic center that readily participates in a variety of reactions, including protection/deprotection sequences, oxidation, and condensation with carbonyl compounds to form Schiff bases.

Amine Protection and Deprotection Chemistry (e.g., Boc-protection)

Protecting the amino group is a crucial step in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines due to its stability in various conditions and its facile removal under specific acidic protocols. fishersci.co.ukwikipedia.orgtotal-synthesis.com

Boc-Protection: The introduction of the Boc group onto the nitrogen atom of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reaction is versatile and can be conducted under several conditions, often with high yields. fishersci.co.uk Common methods involve the use of a base, such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures. fishersci.co.ukwikipedia.org Notably, the N-tert-butyloxycarbonylation of amines can also proceed efficiently in water without any catalyst. organic-chemistry.org The Boc group is characterized by its stability towards basic and nucleophilic reagents, which allows for selective reactions at other parts of the molecule. total-synthesis.comorganic-chemistry.org

Boc-Deprotection: The removal of the Boc group is an acid-catalyzed process. wikipedia.orgtotal-synthesis.com The carbamate (B1207046) is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane, or with hydrochloric acid (HCl) in methanol. fishersci.co.ukwikipedia.org The mechanism involves the protonation of the carbamate, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation. total-synthesis.com This intermediate cation can potentially alkylate other nucleophilic sites within the molecule or the reaction mixture. wikipedia.org To prevent these unwanted side reactions, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction medium to trap the tert-butyl cation. wikipedia.org

Selective deprotection strategies have been developed for molecules containing both a Boc-protected amine and a tert-butyl ester. For instance, using carefully controlled amounts of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) can selectively remove the N-Boc group while leaving the tert-butyl ester intact. researchgate.net

Table 1: Summary of Boc-Protection and Deprotection Conditions
TransformationTypical ReagentsCommon SolventsKey FeaturesReferences
ProtectionDi-tert-butyl dicarbonate (Boc₂O), often with a base (NaOH, DMAP)THF, Acetonitrile, Water, Dioxane/WaterHigh yields, mild conditions, stable protecting group. fishersci.co.ukorganic-chemistry.org
DeprotectionTrifluoroacetic acid (TFA), Hydrochloric acid (HCl), H₂SO₄Dichloromethane (DCM), Methanol, Ethyl AcetateAcid-labile, forms a tert-butyl cation intermediate. Scavengers may be needed. fishersci.co.ukwikipedia.orgresearchgate.net

Oxidative Pathways Leading to Nitrogen-Containing Derivatives

The oxidation of the primary amino group in this compound can lead to various nitrogen-containing derivatives. While specific studies on this particular molecule are not extensively detailed in the cited literature, the reactivity can be inferred from general principles of amine oxidation chemistry. A common route for the oxidation of secondary amines is the formation of stable nitroxide radicals. researchgate.net Primary amines can undergo oxidation to form nitroso or nitro compounds, or they can be converted into imines.

Oxidative amidation represents another pathway, where an amine is coupled with another molecule under oxidative conditions. For example, tert-butyl hydroperoxide (TBHP) is a versatile oxidant used in copper-catalyzed oxidative amidation of aldehydes with amines. organic-chemistry.org Such reactions could potentially be adapted to form N-acylated derivatives from the amino group of this compound. The specific products formed would depend on the chosen oxidant and reaction conditions.

Formation and Reactivity of Schiff Base Intermediates

The primary amino group of this compound can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form N-substituted imines, commonly known as Schiff bases. nih.gov This reaction involves the formation of a characteristic azomethine (-C=N-) group and is a cornerstone of imine chemistry. rroij.com

The formation is typically reversible and can be catalyzed by either an acid or a base, or simply by heating the reactants together, often with removal of the water byproduct to drive the equilibrium toward the product. rroij.com Schiff bases derived from amino acids can be unstable but are highly valuable as intermediates. rroij.com They are widely used as versatile ligands in coordination chemistry, capable of forming stable chelate complexes with a wide range of metal ions. mdpi.com The introduction of the bulky tert-butyl and phenyl groups can influence the stereochemistry and stability of the resulting metal complexes. mdpi.comnih.gov

Table 2: Example Reactions for Schiff Base Formation
Amine ReactantCarbonyl ReactantProduct TypePotential ApplicationsReferences
This compoundSalicylaldehydeSchiff Base (Imine)Ligand for metal complexes, intermediate in biomimetic reactions. rroij.com
This compoundBenzaldehydeSchiff Base (Imine)Synthesis of novel organic compounds, coordination chemistry. nih.gov
This compoundAcetoneSchiff Base (Imine)Synthetic intermediate.

Transformations Involving the Ester Group

The tert-butyl ester group offers another site for chemical modification, primarily through reactions that cleave the ester bond or substitute the tert-butyl group.

Hydrolysis and Ester Exchange Reactions

Hydrolysis: The tert-butyl ester of 2-amino-2-phenylpropanoic acid can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically conducted under acidic conditions, which facilitate the cleavage of the ester linkage. The stability of the intermediate tert-butyl cation drives this reaction. However, strongly acidic conditions used for hydrolysis can also lead to the removal of acid-labile protecting groups on the nitrogen, such as the Boc group. organic-chemistry.org To achieve selective hydrolysis of the ester without affecting the Boc group, specific reagent systems have been developed. For example, a system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile can selectively cleave tert-butyl esters while leaving N-Boc groups intact. organic-chemistry.org

Transesterification: The ester group can also be exchanged in a process known as transesterification. This reaction involves converting the tert-butyl ester into a different alkyl ester. Borane catalysts, such as B(C₆F₅)₃, have been shown to be effective for the transesterification of tert-butyl esters with other alcohols under mild conditions. rsc.org Additionally, enzymatic methods using lipases can catalyze transesterification, offering a green chemistry approach to ester modification. nih.gov

Nucleophilic Substitutions at the Tert-butyl Moiety

Direct nucleophilic substitution (Sₙ2) at the sterically hindered tertiary carbon of the tert-butyl group is generally not feasible. Instead, substitution reactions proceed through a first-order nucleophilic substitution (Sₙ1) mechanism. libretexts.org This pathway is initiated by the protonation of the ester's carbonyl oxygen under acidic conditions, which makes the tert-butyl group a better leaving group. The C-O bond cleaves to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. wikipedia.org

This highly electrophilic tert-butyl cation is then susceptible to attack by nucleophiles present in the reaction mixture. This is the principle behind the use of scavengers during Boc-deprotection, where nucleophiles like anisole or thioanisole are intentionally added to capture the cation and prevent it from reacting with the desired product. wikipedia.org Therefore, nucleophilic substitution at the tert-butyl moiety is an indirect process that occurs subsequent to the acid-catalyzed cleavage of the ester bond.

Chemical Modifications of the Phenyl Moiety in Analogous Structures

The phenyl group within structures analogous to this compound represents a key target for chemical modification to alter the molecule's steric and electronic properties. The reactivity of this aromatic ring is governed by the principles of electrophilic and nucleophilic aromatic substitution, with the directing effects of the existing substituents playing a crucial role in determining the outcome of such reactions.

The primary substituents on the benzene (B151609) ring, attached to the same benzylic carbon, are an amino group (or a protected form like an amide) and an alkyl group (the rest of the propanoate structure). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring toward electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. openstax.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the most common pathway for modifying electron-rich aromatic rings. nih.gov The rate of reaction is significantly enhanced by electron-donating groups attached to the ring. msu.edu For analogous structures where the amine is present, the benzene ring is highly activated, making it susceptible to a variety of substitution reactions.

Common electrophilic substitution reactions applicable to these activated rings include:

Nitration: Introducing a nitro (-NO₂) group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is strongly deactivating and a meta-director, which can be useful for subsequent modifications or can be reduced to an amino group, further functionalizing the molecule. msu.edu

Halogenation: The introduction of halogen atoms (Br, Cl, I) can be accomplished using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or, due to the activated nature of the ring, potentially milder conditions. msu.edu Because of the high reactivity, controlling the reaction to prevent multiple substitutions can be challenging. msu.edu

Friedel-Crafts Reactions: While the presence of the amino group can complicate Friedel-Crafts reactions (as it can coordinate with the Lewis acid catalyst), N-protection (e.g., through acylation to form an amide) can mitigate this issue. This allows for the introduction of alkyl (alkylation) or acyl (acylation) groups, expanding the carbon framework.

The table below illustrates potential outcomes of electrophilic aromatic substitution on a protected analog, N-acetyl-2-amino-2-phenylpropanoate, highlighting the directing effects of the substituents.

Reaction TypeReagentsPrimary Product(s)Typical Position of Substitution
NitrationHNO₃, H₂SO₄Para-nitro derivativePara
BrominationBr₂, FeBr₃Para-bromo derivativePara
Friedel-Crafts AcylationCH₃COCl, AlCl₃Para-acetyl derivativePara

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is less common than EAS and requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (typically a halide). chemistrysteps.comlibretexts.org Therefore, to make the phenyl moiety susceptible to nucleophilic attack, it would first need to be modified via electrophilic substitution to introduce such groups.

For instance, if a halogen atom is introduced onto the ring and a strongly electron-withdrawing group (like a nitro group) is positioned ortho or para to it, the halogen can be displaced by a variety of nucleophiles. openstax.orglibretexts.org

Key steps for enabling SNAr on these structures would be:

Introduction of a halogen (e.g., F, Cl) onto the phenyl ring via electrophilic substitution.

Introduction of a strong electron-withdrawing group (e.g., -NO₂) at the ortho or para position relative to the halogen.

Reaction with a nucleophile (e.g., -OH, -OR, -NH₂) to displace the halide.

The following table provides hypothetical examples of SNAr reactions on a derivatized analog.

Starting Material AnalogNucleophileReagents/ConditionsProduct
Derivative with p-Chloro and o-Nitro groupsSodium methoxide (B1231860) (NaOCH₃)Methanol, heatPara-methoxy, ortho-nitro derivative
Derivative with p-Fluoro and o,p-Dinitro groupsAmmonia (NH₃)Heat, pressurePara-amino, ortho,para-dinitro derivative

Applications in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block in Complex Molecule Construction

Tert-butyl 2-amino-2-phenylpropanoate is a valuable chiral building block in the asymmetric synthesis of complex organic molecules. Its rigid structure and defined stereochemistry allow for the controlled introduction of a chiral center, which is crucial for the biological activity of many pharmaceutical compounds. The tert-butyl ester group provides steric hindrance that can influence the stereochemical outcome of reactions at or near the chiral center, enabling diastereoselective transformations.

Researchers have utilized this compound in various synthetic strategies. For instance, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to other functional groups, all while retaining the stereochemical integrity of the α-carbon. This makes it a versatile intermediate for the synthesis of a wide range of enantiomerically pure compounds. The phenyl group also offers a site for further functionalization through aromatic substitution reactions, adding to its utility in constructing diverse molecular architectures.

Integration into Peptide Chemistry Research and Synthesis of Peptide Analogs

In the realm of peptide chemistry, α,α-disubstituted amino acids like this compound are of particular interest for the synthesis of peptide analogs and peptidomimetics. The incorporation of these non-proteinogenic amino acids into peptide chains can induce specific secondary structures, such as β-turns and helices. The steric bulk of the two substituents on the α-carbon restricts the conformational freedom of the peptide backbone, leading to more stable and predictable three-dimensional structures.

Furthermore, peptides containing α,α-disubstituted amino acids often exhibit enhanced resistance to enzymatic degradation by peptidases. This increased stability is a significant advantage in the development of therapeutic peptides with improved pharmacokinetic profiles. The tert-butyl ester of 2-amino-2-phenylpropanoate serves as a protected form of the amino acid, ready for incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. Following incorporation, the tert-butyl group can be removed under acidic conditions to reveal the carboxylic acid for further peptide bond formation.

Precursor Role in the Synthesis of Diverse Heterocyclic Frameworks

This compound also serves as a precursor for the synthesis of various heterocyclic frameworks. The amino and ester functionalities of the molecule provide reactive handles for intramolecular cyclization reactions, leading to the formation of nitrogen- and oxygen-containing rings.

For example, the amino group can react with a suitably placed electrophile within the same molecule to form lactams of varying ring sizes. Similarly, the ester group can be transformed into other functionalities that can participate in cyclization reactions. The phenyl group can also be involved in cyclization strategies, for instance, through intramolecular Friedel-Crafts reactions, to construct fused ring systems. The ability to generate diverse heterocyclic structures from this single chiral precursor is a testament to its synthetic utility.

Contributions to the Synthesis of Bioactive Compound Skeletons

The structural motifs present in this compound are found in the skeletons of numerous bioactive compounds. Consequently, this compound is a valuable starting material for the total synthesis of natural products and the development of new pharmaceutical agents. Its use as a chiral building block ensures the correct stereochemistry in the final target molecule, which is often critical for its biological activity.

The α,α-disubstituted amino acid core is a feature of many enzyme inhibitors and receptor ligands. By using this compound as a starting material, chemists can efficiently construct the core of these bioactive molecules and then elaborate the periphery to optimize their biological function. The ability to readily access this chiral building block facilitates the exploration of structure-activity relationships and the development of new therapeutic leads.

Analytical and Theoretical Investigations of Tert Butyl 2 Amino 2 Phenylpropanoate and Its Research Context

Spectroscopic Characterization Techniques in Research

The structural elucidation and purity assessment of synthesized molecules like tert-butyl 2-amino-2-phenylpropanoate are fundamental aspects of chemical research. A suite of analytical techniques is employed to confirm the identity, structure, and purity of the compound. These methods provide detailed information on the molecular framework, mass, and the presence of any impurities or enantiomeric variations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed structural map. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals confirming its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.4-1.5 ppm) due to the shielding effect of the ester group. The protons of the phenyl group would resonate in the aromatic region (typically 7.2-7.5 ppm) as a multiplet. The methyl group attached to the chiral center (Cα) would produce a singlet at approximately 1.6-1.7 ppm. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. Key expected signals include the quaternary carbon of the tert-butyl group and its three equivalent methyl carbons. The carbonyl carbon of the ester group would appear significantly downfield. The spectrum would also show signals for the quaternary α-carbon, the α-methyl carbon, and the distinct carbons of the phenyl ring.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
tert-Butyl (-C(CH₃)₃)~1.45 (s, 9H)~28.0 (3 x CH₃)
tert-Butyl (quaternary C)-~81.0
α-Methyl (-CH₃)~1.65 (s, 3H)~25.0
α-Carbon (quaternary C)-~60.0
Amine (-NH₂)Variable (br s, 2H)-
Phenyl (Ar-H)~7.20-7.40 (m, 5H)~125.0-145.0
Carbonyl (-C=O)-~175.0

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A very common and prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (a neutral loss of 56 Da) via a McLafferty-type rearrangement, or the loss of a tert-butyl radical (a loss of 57 Da), leading to a highly stable fragment. wichita.edupearson.com The resulting cation would correspond to the protonated 2-amino-2-phenylpropanoic acid. Further fragmentation could involve the loss of the carboxyl group or cleavages associated with the phenyl ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Proposed Structure / Neutral Loss Predicted m/z
[M]⁺Molecular Ion235.15
[M - 56]⁺Loss of isobutylene (C₄H₈)179.08
[M - 57]⁺Loss of tert-butyl radical (•C₄H₉)178.07
[M - 101]⁺Loss of tert-butoxycarbonyl radical (•COOC₄H₉)134.09

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound. Since this compound possesses a chiral center at the α-carbon, specialized chiral chromatography is required to separate its enantiomers and determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for resolving enantiomers of amino acid derivatives. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. sigmaaldrich.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. Polysaccharide-based CSPs are often effective for this class of compounds. yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis and, with a chiral column, for enantiomeric separation. However, amino acid esters are often not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to convert the polar amine group into a less polar, more volatile moiety. nih.govnih.gov Common derivatizing agents include acylating agents like trifluoroacetic anhydride. nih.gov Once derivatized, the compound can be analyzed on a chiral GC column to separate the enantiomers, which are then detected by the mass spectrometer.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into molecular structures, properties, and reactivity, complementing experimental findings. Techniques like Density Functional Theory (DFT) and molecular modeling are used to investigate the electronic structure and conformational landscape of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study α,α-disubstituted α-amino acids, providing accurate structural and spectroscopic parameters. acs.orgrsc.org For a molecule like this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule.

Calculate Spectroscopic Properties: Predict vibrational frequencies (for comparison with IR spectroscopy) and NMR chemical shifts.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO/LUMO), and reactivity descriptors.

Evaluate Conformational Energies: Calculate the relative energies of different conformers to identify the most stable ones.

Studies on related chiral non-proteinogenic α,α-disubstituted α-amino acid esters have employed DFT to understand reaction mechanisms and the origins of enantioselectivity in their synthesis. acs.org These calculations often involve functionals like B3LYP or double hybrids combined with basis sets such as 6-31G* or larger to achieve a balance of accuracy and computational cost. rsc.org

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of α,α-disubstituted amino acids often involves multi-step procedures that utilize hazardous reagents and generate significant waste. The development of environmentally benign synthetic routes is a critical area of future research. Key strategies are centered on the principles of green chemistry, including the use of biocatalysis, safer solvents, and improved atom economy.

Biocatalytic methods, in particular, offer a promising avenue. While the ribosomal incorporation of α,α-disubstituted amino acids is generally inefficient, the use of isolated enzymes as catalysts in organic synthesis is a rapidly advancing field. Enzymes can operate under mild conditions and often exhibit high stereoselectivity, reducing the need for protecting groups and harsh reaction conditions. Research is likely to focus on identifying or engineering enzymes capable of catalyzing the synthesis of tert-butyl 2-amino-2-phenylpropanoate and its analogs.

The choice of solvent is another cornerstone of green chemistry. Efforts are underway to replace commonly used volatile organic compounds with more sustainable alternatives. Water, ethanol, and other bio-derived solvents are being explored for their potential in amino acid synthesis. The challenge lies in overcoming the often-limited solubility of nonpolar reactants in these greener media. Future work will likely involve the development of novel solvent systems, such as biphasic systems or deep eutectic solvents, to facilitate efficient and sustainable reactions.

Atom economy, a measure of how efficiently reactants are converted into the final product, is another key consideration. Future synthetic strategies will aim to minimize the formation of byproducts. This can be achieved through the design of catalytic cycles that regenerate active species and by exploring reaction pathways that proceed with high selectivity and yield.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional SynthesisGreen Chemistry Approach
Catalyst Stoichiometric reagents, heavy metalsBiocatalysts (enzymes), earth-abundant metal catalysts
Solvents Chlorinated hydrocarbons, volatile organic compoundsWater, ethanol, supercritical fluids, ionic liquids
Energy Input High temperatures, prolonged reaction timesMild conditions (room temperature), alternative energy sources (e.g., microwave, ultrasound)
Atom Economy Often low, significant byproduct formationHigh, minimization of waste
Stereoselectivity May require chiral auxiliaries and multiple stepsOften high, direct enantioselective catalysis

Innovative Catalytic Systems for Enhanced Selectivity

Achieving high enantioselectivity in the synthesis of α,α-disubstituted amino acids is a significant challenge due to the steric hindrance around the quaternary carbon center. The development of innovative catalytic systems that can overcome this hurdle is a major focus of current and future research.

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis has emerged as a powerful tool for the asymmetric alkylation of glycine (B1666218) derivatives. researchgate.netlongdom.org This technique utilizes chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, to ferry the reactant between an aqueous and an organic phase, enabling the reaction to proceed with high enantioselectivity. researchgate.netwjarr.com Future research will likely focus on the design of new, more efficient phase-transfer catalysts that are tailored for the synthesis of sterically demanding products like this compound.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids and diarylprolinol silyl (B83357) ethers have shown promise in catalyzing the enantioselective synthesis of quaternary α-amino acids. nih.govpharmaffiliates.com These catalysts operate through the formation of specific hydrogen-bonding interactions that control the stereochemical outcome of the reaction. The development of novel organocatalysts with enhanced activity and selectivity for sterically hindered substrates is an active area of investigation.

Metal-Based Catalysis: While green chemistry principles encourage the reduction of heavy metal use, innovative catalytic systems involving earth-abundant and low-toxicity metals are being explored. Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective in the enantioconvergent synthesis of unnatural α-amino acids. Gold catalysis is another emerging area, with new protocols being developed for the asymmetric synthesis of α,α-disubstituted amino acid derivatives. researchgate.net Future work will likely involve the design of novel chiral ligands that can effectively control the stereoselectivity of these metal-catalyzed transformations.

Table 2: Performance of Different Catalytic Systems in α,α-Disubstituted Amino Acid Synthesis

Catalytic SystemCatalyst TypeKey AdvantagesRepresentative Enantiomeric Excess (ee)
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltsOperational simplicity, mild conditionsUp to 99%
OrganocatalysisChiral Phosphoric Acids, Proline DerivativesMetal-free, high enantioselectivityUp to 98%
Nickel CatalysisChiral Nickel ComplexesEnantioconvergent, broad substrate scopeHigh
Gold CatalysisChiral Gold ComplexesMild reaction conditions, unique reactivityHigh

Expansion of Synthetic Utility in Novel Chemical Scaffolds

The unique structural properties of this compound make it an attractive building block for the construction of novel chemical scaffolds with potential applications in drug discovery and materials science.

Peptidomimetics: One of the most significant applications of α,α-disubstituted amino acids is in the synthesis of peptidomimetics. nih.govnih.gov The incorporation of these non-natural amino acids into peptide chains can induce specific secondary structures, such as helices or turns, and increase the peptide's resistance to enzymatic degradation. nih.gov The bulky tert-butyl and phenyl groups of the target compound can act as conformational locks, restricting the flexibility of the peptide backbone. This is particularly valuable in the design of therapeutic peptides that need to maintain a specific conformation to bind to their biological targets. Future research will explore the systematic incorporation of this compound into a variety of peptide sequences to modulate their structure and biological activity.

Heterocyclic Scaffolds: The amino and ester functionalities of this compound make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. These scaffolds are prevalent in many pharmaceuticals and agrochemicals. The phenyl ring and the quaternary center can be incorporated into novel ring systems to create molecules with unique three-dimensional shapes and biological properties. Research in this area will focus on developing efficient synthetic routes to these novel heterocyclic structures and evaluating their potential as new therapeutic agents.

Novel Polymers and Materials: The rigid structure imparted by the α,α-disubstitution can also be exploited in the design of novel polymers and materials. The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability and specific conformational properties. These materials could find applications in areas such as chiral separations, catalysis, and biomedical devices.

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a valuable tool for chemists and materials scientists, leading to the development of new synthetic methodologies and the creation of novel molecules with important applications.

Q & A

Basic Questions

Q. What are the primary synthetic routes for tert-butyl 2-amino-2-phenylpropanoate, and how can Boc protection strategies be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., THF/water with NaHCO₃). (2) Esterification of the carboxylic acid group using tert-butanol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Optimization involves monitoring reaction progress via TLC or LC-MS to ensure complete Boc protection and minimize side reactions like over-esterification. Adjusting stoichiometry (1.2–1.5 equivalents of Boc anhydride) and temperature (0–25°C) can improve yields .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and absence of unreacted starting materials.
  • IR spectroscopy : Confirmation of ester C=O (~1740 cm⁻¹) and Boc carbamate C=O (~1680 cm⁻¹).
  • Mass spectrometry (ESI-TOF) : To confirm molecular ion peaks and rule out impurities.
  • HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm.
    Cross-referencing with X-ray crystallography data (if available) resolves structural ambiguities, as seen in related tert-butyl esters .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if airborne particulates are generated during weighing .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Waste Disposal : Collect organic waste separately; avoid drainage due to potential environmental toxicity.
  • Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives caused by rotameric equilibria?

  • Methodological Answer : Rotameric splitting in NMR (e.g., duplicated peaks for tert-butyl groups) arises from restricted rotation around the carbamate N–CO bond. Solutions include:

  • Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce split signals.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF-d₇) to reduce rotational barriers.
  • Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to assign peaks accurately .

Q. What strategies improve the stability of this compound under acidic or basic conditions during peptide synthesis?

  • Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. To enhance stability:

  • pH Control : Maintain reaction pH >7 during coupling steps to prevent premature deprotection.
  • Alternative Protecting Groups : For harsh conditions, consider switching to Fmoc (base-labile) or Alloc (Pd-labile) groups.
  • Additives : Use scavengers (e.g., triisopropylsilane) during TFA cleavage to minimize side reactions .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, slowing reaction rates. Mitigation approaches:

  • Activating Agents : Use HOBt/DIC or HATU to generate active esters.
  • Solvent Effects : Employ high-polarity solvents (e.g., DMF) to stabilize transition states.
  • Microwave Assistance : Apply microwave irradiation (e.g., 50–100 W, 80°C) to overcome kinetic barriers .

Q. What analytical methods are recommended for detecting degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • LC-MS/MS : Use gradient elution (0.1% formic acid in H₂O/ACN) to separate and identify degradation products (e.g., de-esterified or oxidized species).
  • Accelerated Stability Studies : Expose the compound to H₂O₂ (3–30%) or UV light, then monitor changes via HPLC-DAD.
  • Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies often arise from impurities or hydration states. Systematic approaches include:

  • Purification : Recrystallize from ethyl acetate/hexane to obtain anhydrous crystals.
  • Solvent Screening : Test solubility in DMSO, DCM, and THF using gravimetric analysis.
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvent blends .

Q. What experimental designs can elucidate the compound’s role in modulating enzyme activity, given inconsistent in vitro assay results?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀/EC₅₀ values.
  • Negative Controls : Include Boc-protected analogs without the phenyl group to isolate steric/electronic effects.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to map binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.